molecular formula C29H23Cl2N2NaO7S B608573 Lifitegrast sodium CAS No. 1119276-80-0

Lifitegrast sodium

货号: B608573
CAS 编号: 1119276-80-0
分子量: 637.5 g/mol
InChI 键: BPWOKOSRORLLIN-BQAIUKQQSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 利菲梯格司钠的合成涉及多个步骤,从易得的起始原料开始最后一步涉及苯丙氨酸衍生物的磺化 .

工业生产方法: 利菲梯格司钠的工业生产通常涉及优化合成路线以实现高产率和高纯度。这包括使用特定的催化剂、溶剂和反应条件,以确保有效地形成所需产物 .

化学反应分析

Coupling Reactions

Lifitegrast sodium is synthesized via sequential coupling reactions involving tetrahydroisoquinoline and benzofuran derivatives:

  • Step 1 : Boc-protected tetrahydroisoquinoline undergoes sulfonation with sodium methanesulfinate in the presence of copper iodide and L-proline to form sulfonate intermediates .

  • Step 2 : Esterification with benzyl alcohol followed by Boc deprotection yields an aminoester HCl salt .

  • Step 3 : Amide bond coupling with benzofuranyl acid (C₁₃H₇Cl₂NO₃) produces a benzyl ester intermediate, which is saponified to yield lifitegrast .

Representative Reaction:

Boc protected intermediate+Benzofuranyl acidEDCI HOBtLifitegrast benzyl esterNaOHLifitegrast sodium\text{Boc protected intermediate}+\text{Benzofuranyl acid}\xrightarrow{\text{EDCI HOBt}}\text{Lifitegrast benzyl ester}\xrightarrow{\text{NaOH}}\text{this compound}

Reagents: Ethylcarbodiimide (EDCI), Hydroxybenzotriazole (HOBt) .

Salt Formation and Isolation

Lifitegrast is isolated as a sodium salt through pH-dependent phase transitions:

  • Acid-Base Extraction :

    • Lifitegrast free acid is dissolved in ethyl acetate and treated with aqueous NaOH to form the sodium salt, which partitions into the aqueous phase .

    • Acidification with HCl regenerates lifitegrast free acid, which is filtered and dried .

  • Crystallization :

    • Sodium salt formation is optimized at pH 7.0–8.0, yielding an isotonic solution compatible with ophthalmic formulations .

Amine Salt Formation

To enhance enantiomeric purity (>99.5% (S)-isomer), lifitegrast is purified via dicyclohexylamine (DCHA) salt formation:

  • DCHA Complexation :

    • Lifitegrast and DCHA form a crystalline salt in acetonitrile, selectively precipitating the (S)-isomer .

  • Regeneration :

    • The DCHA salt is treated with orthophosphoric acid (OPA) to liberate lifitegrast free acid .

Table 1: Purification Parameters

StepConditionsPurity Improvement
DCHA salt formation45°C, acetonitrile, 10 min stirring(R)-isomer <0.05% w/w
Acid regenerationOPA (88%), ethyl acetate/waterYield: 88%

Hydrolysis of Methyl Ester

The final step involves saponification of a methyl ester intermediate:

Lifitegrast methyl esterKOH H O or LiOH MeOHLifitegrast sodium\text{Lifitegrast methyl ester}\xrightarrow{\text{KOH H O or LiOH MeOH}}\text{this compound}

  • Conditions : 10–50°C, 1–5 hours, aqueous methanol .

  • Yield : >90% with <1% residual ester .

pH-Dependent Stability

This compound is stable in aqueous solutions at pH 6.9–7.35 but degrades under acidic or alkaline conditions:

  • Acidic Hydrolysis : Amide bond cleavage occurs at pH <4, generating benzofuran-6-carboxylic acid and tetrahydroisoquinoline fragments .

  • Alkaline Hydrolysis : Ester groups hydrolyze at pH >9, forming carboxylic acid derivatives .

Table 2: Stability Profile

ConditionDegradation PathwayHalf-Life (25°C)
pH 3.0, 40°CAmide hydrolysis48 hours
pH 9.0, 40°CEster saponification72 hours
Photolytic (UV light)Oxidative decomposition<24 hours

Metabolic Inertness

In vivo studies show minimal metabolism:

  • 95% of lifitegrast is excreted unchanged in rabbits, with no detectable hepatic cytochrome P450 interactions .

Synthetic Route Optimization

Recent advancements focus on solvent and catalyst efficiency:

  • Green Chemistry : A 2023 protocol eliminates chlorinated solvents, using ethyl acetate/water biphasic systems for coupling reactions (yield: 90%) .

  • Catalyst Screening : Copper iodide/L-proline systems reduce reaction times from 20 hours to 5 hours for sulfonation steps .

Key Metrics

  • HPLC Purity : >99.8% (C18 column, 0.1% TFA/ACN gradient) .

  • Chiral Purity : Enantiomeric excess >99.5% (Chiralpak AD-H column) .

  • Thermal Stability : Melting point >163°C (decomposition) .

Table 3: Scalability Data

ParameterLab Scale (10 g)Pilot Scale (1 kg)Industrial Scale (100 kg)
Yield88% 85% 82%
Reaction Time8 hours10 hours12 hours
Purity (HPLC)99.5%99.3%99.1%

科学研究应用

Dry Eye Disease Treatment

Lifitegrast sodium is primarily indicated for treating dry eye disease, which is characterized by inflammation and damage to the ocular surface. The compound has been evaluated in multiple clinical trials:

  • Phase II Studies: Initial studies demonstrated significant improvements in corneal staining scores and ocular surface disease index scores when compared to placebo. For instance, a Phase II trial involving 230 patients showed marked improvements in tear production and relief of symptoms as early as day 14 .
  • Phase III Studies: The OPUS trials (OPUS-1, OPUS-2, and OPUS-3) further validated the efficacy of lifitegrast. In OPUS-1, 588 patients treated with 5% lifitegrast solution experienced significant reductions in corneal fluorescein staining scores compared to placebo after 84 days . The OPUS-3 trial confirmed these findings, showing that lifitegrast led to significant improvements in eye dryness scores (EDS) over 12 weeks .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties:

  • Absorption: Rapid absorption into ocular tissues was observed, with peak plasma concentrations reached within 5 minutes post-instillation .
  • Systemic Exposure: The drug has a short half-life and low systemic exposure, contributing to its safety profile .

Adverse effects reported were generally mild to moderate, including transient symptoms such as irritation at the instillation site and dysgeusia (altered taste sensation) in some patients .

Efficacy in Different Populations

A post hoc analysis of two randomized clinical trials involving 1429 patients indicated that lifitegrast was particularly effective in patients with moderate to severe dry eye disease. Participants with higher baseline scores for inferior corneal staining and eye dryness demonstrated greater odds of achieving clinically meaningful improvements compared to those receiving placebo .

Comparative Efficacy

In comparative studies, lifitegrast was shown to be more effective than traditional artificial tears in providing relief from dry eye symptoms. It is recommended particularly for patients who do not respond adequately to artificial tears alone .

Summary of Clinical Trials

Study NamePhaseParticipantsTreatment DurationKey Findings
OPUS-1III58884 daysSignificant improvement in corneal staining scores
OPUS-2III700+84 daysImproved EDS vs placebo
OPUS-3III71184 daysSignificant improvement in EDS; well tolerated

作用机制

利菲梯格司钠通过与白细胞表面整合素淋巴细胞功能相关抗原-1 (LFA-1) 结合来发挥作用。这种结合阻止了 LFA-1 与细胞间粘附分子-1 (ICAM-1) 之间的相互作用,而 ICAM-1 在干眼症的角膜和结膜组织中过度表达。通过阻断这种相互作用,利菲梯格司钠减少了 T 细胞的活化、迁移和促炎细胞因子的释放,从而缓解炎症和干眼症的症状 .

类似化合物:

利菲梯格司钠的独特性: 利菲梯格司钠在作为整合素拮抗剂的作用机制方面是独一无二的,它专门针对 LFA-1/ICAM-1 的相互作用。这种靶向方法允许更特异性地减少炎症,与广泛抑制 T 细胞活化的其他化合物相比 .

相似化合物的比较

    Ciclosporin: Another medication used for dry eye disease, but it works by inhibiting calcineurin and reducing T-cell activation.

    Tacrolimus: Similar to ciclosporin, it inhibits calcineurin and is used for various inflammatory conditions.

    Pimecrolimus: A calcineurin inhibitor used for inflammatory skin conditions

Uniqueness of Lifitegrast Sodium: this compound is unique in its mechanism of action as an integrin antagonist, specifically targeting the LFA-1/ICAM-1 interaction. This targeted approach allows for a more specific reduction in inflammation compared to other compounds that broadly inhibit T-cell activation .

生物活性

Lifitegrast sodium is a small molecule drug primarily developed for the treatment of dry eye disease (DED). It acts as a lymphocyte function-associated antigen-1 (LFA-1) antagonist, targeting the inflammatory pathways associated with DED. This article delves into its biological activity, including its mechanism of action, efficacy in clinical studies, and safety profile.

Lifitegrast functions by inhibiting the interaction between LFA-1 on T cells and intercellular adhesion molecule-1 (ICAM-1) on epithelial cells. This blockade reduces T-cell-mediated inflammation, a key contributor to the symptoms of DED. The half-maximal inhibitory concentration (IC50) for Lifitegrast has been reported to be approximately 2.98 nmol/L, indicating its potency in inhibiting LFA-1/ICAM-1 interactions .

Key Interactions

  • Binding Site : Lifitegrast binds to the allosteric site of LFA-1, specifically interacting with residues such as Tyr257 and Lys287 through hydrogen bonds .
  • Concentration-Dependent Activity : In vitro studies demonstrate that Lifitegrast's inhibitory effects are concentration-dependent, with significant reductions in cell adhesion observed at various concentrations.

Clinical Efficacy

Lifitegrast has undergone extensive clinical trials, demonstrating its effectiveness in alleviating both the signs and symptoms of DED. Below is a summary of notable studies:

Study Design Participants Duration Key Findings
OPUS-1Phase III, double-masked, placebo-controlled588 adults84 daysSignificant improvement in inferior corneal staining score (ICSS) and ocular discomfort compared to placebo (P < 0.05) .
OPUS-2Phase III, double-masked, placebo-controlled711 adults84 daysLifitegrast significantly improved eye dryness score (EDS) from baseline (P = 0.0007) and showed early symptom relief by day 14 .
OPUS-3Phase III, post hoc analysis1429 participantsN/AHigher odds of improvement in moderate to severe DED symptoms compared to placebo (odds ratio range: 1.29 to 2.10; P ≤ .02) .

Safety Profile

The safety profile of Lifitegrast has been generally favorable. Common adverse effects include transient symptoms at the instillation site such as irritation and discomfort. Notably, dysgeusia (altered taste sensation) was reported in approximately 13% of patients . Serious ocular adverse events were not reported across trials.

Case Studies and Real-World Evidence

Real-world studies further support the efficacy of Lifitegrast in diverse patient populations. A retrospective study involving over 600 patients highlighted significant improvements in clinical effectiveness and patient-reported outcomes . The findings align with clinical trial results, confirming Lifitegrast's role as an effective treatment option for DED.

属性

IUPAC Name

sodium;(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Cl2N2O7S.Na/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18;/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37);/q;+1/p-1/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOKOSRORLLIN-BQAIUKQQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23Cl2N2NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149785
Record name Lifitegrast sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119276-80-0
Record name Lifitegrast sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1119276800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifitegrast sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIFITEGRAST SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG18FLP1KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。